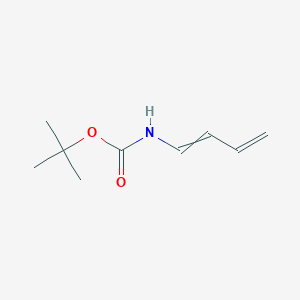
Tert-butyl N-buta-1,3-dienylcarbamate
Description
Chemical Name: Tert-butyl (E)-buta-1,3-dienylcarbamate CAS Number: 122690-65-7 Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol Structure: This compound features a tert-butyl carbamate group (-OC(O)NHR) attached to a conjugated 1,3-diene system (buta-1,3-dienyl). The diene moiety confers reactivity in cycloaddition reactions (e.g., Diels-Alder), while the tert-butyl carbamate group enhances steric protection and stability during synthetic processes .
Primarily used in organic synthesis, it serves as a precursor for pharmaceuticals, agrochemicals, and advanced intermediates. Its conjugated diene structure enables participation in pericyclic reactions, making it valuable in constructing cyclic frameworks .
Properties
CAS No. |
122690-65-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
tert-butyl N-buta-1,3-dienylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11) |
InChI Key |
DKBQOIAVVRJJJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC=C |
Synonyms |
Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share the tert-butyl carbamate backbone but differ in substituents and functional groups:
Reactivity and Stability
- This compound: Reactivity: The conjugated diene participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered rings. The carbamate group is stable under basic conditions but cleavable under acidic hydrolysis . Stability: Less prone to polymerization than isolated dienes due to steric protection from the tert-butyl group.
- tert-Butyl 3-phenylprop-2-ynylcarbamate: Reactivity: The terminal alkyne enables Sonogashira coupling and Huisgen cycloaddition (click chemistry). The phenyl group enhances aromatic interactions in target molecules. Stability: Alkynes are generally stable but require inert atmospheres to prevent oxidation.
- tert-Butyl 4-cyanocyclohex-3-enecarboxylate: Reactivity: The cyano group facilitates nucleophilic additions (e.g., Grignard reactions), while the cyclohexene ring can undergo hydrogenation. Stability: The ester group is hydrolyzable under acidic/basic conditions.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


